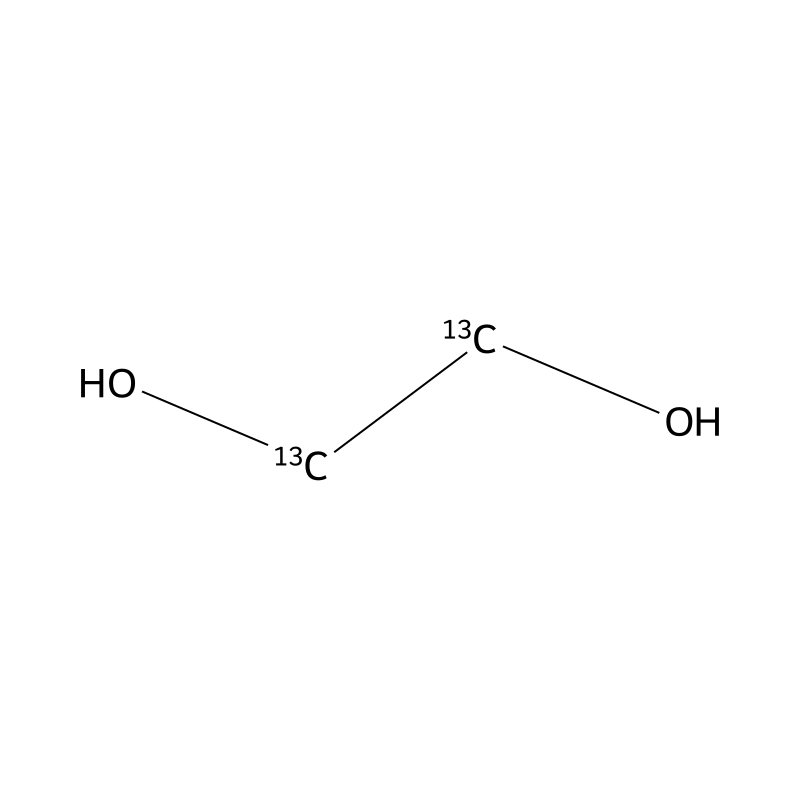

Ethylene glycol-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethylene glycol-13C2 is a stable isotope-labeled form of ethylene glycol, where the carbon atoms are specifically labeled with the carbon-13 isotope. Ethylene glycol itself is a dihydroxy alcohol with the chemical formula C2H6O2, commonly recognized for its applications in antifreeze formulations and as a precursor in the production of polyester. The compound appears as a clear, colorless liquid with a sweet taste and is highly viscous. Ethylene glycol-13C2 is primarily used in research settings, particularly in studies involving metabolic pathways and

What is Ethylene Glycol-13C2?

Ethylene glycol-13C2 is a specific type of molecule derived from ethylene glycol, a common industrial compound. It contains two carbon atoms, where both carbons have been isotopically labeled with the stable isotope carbon-13 (¹³C). This labeling differentiates it from regular ethylene glycol, which contains the more common carbon-12 isotope.

Applications in Scientific Research

Ethylene glycol-13C2 is primarily used as a tracer molecule in scientific research. Its applications include:

- Metabolic studies: Due to its unique isotopic signature, ethylene glycol-13C2 can be readily distinguished from naturally occurring ethylene glycol in biological samples. This allows researchers to track the metabolism and distribution of ethylene glycol within an organism or system. Source: National Institutes of Health: )

- Environmental studies: Similar to its use in metabolic studies, the distinct isotopic signature of ethylene glycol-13C2 can be used to trace its movement and fate in the environment. This can be helpful in understanding the environmental impact of ethylene glycol or studying its biodegradation processes. Source: ScienceDirect:

Benefits of using Ethylene Glycol-13C2:

- Specificity: The isotopic labeling allows researchers to specifically identify and track the labeled molecule, even in complex mixtures containing other similar compounds.

- Safety: Ethylene glycol-13C2 is a stable isotope and does not pose the same health risks as its non-labeled counterpart, making it a safer option for research involving human or animal subjects.

In this reaction, ethylene oxide reacts with water to produce ethylene glycol-13C2. The presence of the carbon-13 isotope allows researchers to track the compound's behavior in biological and chemical systems through techniques such as nuclear magnetic resonance spectroscopy .

Ethylene glycol is known for its toxicity, particularly affecting the kidneys and central nervous system upon ingestion. Ethylene glycol-13C2 retains these toxicological properties but is primarily used for research purposes to study metabolic processes and the degradation pathways of ethylene glycol in biological systems. The isotopic labeling aids in understanding how this compound interacts with biological molecules, providing insights into its metabolism and potential effects on living organisms .

Ethylene glycol-13C2 can be synthesized through several methods:

- Hydrolysis of Ethylene Oxide-13C: This method involves the hydrolysis of ethylene oxide that has been labeled with carbon-13.

- Oxidation of Ethylene: Ethylene can be oxidized to produce ethylene oxide, which is then hydrolyzed to yield ethylene glycol-13C2.

- From Carbon Dioxide: In advanced synthesis routes, carbon dioxide can be utilized along with ethylene to produce labeled ethylene oxide, which is subsequently hydrolyzed .

Ethylene glycol-13C2 has several applications:

- Metabolic Studies: It is widely used in metabolic studies to trace the pathways of ethylene glycol within biological systems.

- Chemical Research: The isotopic labeling allows for detailed investigations into reaction mechanisms and kinetics.

- Environmental Studies: It can be used to study the degradation and environmental impact of ethylene glycol compounds.

These applications highlight its significance in both academic research and industrial processes .

Interaction studies involving ethylene glycol-13C2 often focus on its metabolic pathways and interactions with enzymes or other biochemical compounds. By using this isotopically labeled compound, researchers can track how it is processed within organisms, providing valuable data on its toxicity and potential therapeutic applications. Studies have shown that understanding these interactions can lead to better management strategies for accidental exposure or poisoning cases involving ethylene glycol .

Several compounds are chemically similar to ethylene glycol-13C2. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diethylene Glycol | C4H10O3 | Used in antifreeze; higher molecular weight |

| Propylene Glycol | C3H8O2 | Less toxic than ethylene glycol; used in food products |

| Glycerol | C3H8O3 | Triol; commonly used in pharmaceuticals and cosmetics |

Uniqueness: Ethylene glycol-13C2's unique aspect lies in its isotopic labeling with carbon-13, making it particularly useful for tracing studies that require precise tracking of molecular behavior in various environments. In contrast, other similar compounds may not offer this capability or may have different toxicological profiles .

This comprehensive overview emphasizes the importance of ethylene glycol-13C2 in both scientific research and industrial applications while highlighting its unique characteristics compared to similar compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant